molecular formula C6H8ClN3 B14847788 3-(Aminomethyl)-5-chloropyridin-4-amine

3-(Aminomethyl)-5-chloropyridin-4-amine

Cat. No.: B14847788
M. Wt: 157.60 g/mol
InChI Key: GUIXKAFCGZSIPD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-chloropyridin-4-amine is a pyridine derivative characterized by a chlorinated aromatic ring with functional groups at positions 3, 4, and 5. Its IUPAC name reflects the substituents: an aminomethyl group (-CH₂NH₂) at position 3, an amine (-NH₂) at position 4, and a chlorine atom (-Cl) at position 6. This compound is distinct from related pyridine derivatives, such as pregabalin (a 3-aminomethyl-substituted hexanoic acid used in pharmaceuticals) , and 3-(Aminomethyl)pyridine, which lacks the chlorine and amine groups at positions 4 and 5 .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-(aminomethyl)-5-chloropyridin-4-amine

InChI

InChI=1S/C6H8ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,1,8H2,(H2,9,10)

InChI Key

GUIXKAFCGZSIPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-5-chloropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-(Aminomethyl)-5-chloropyridin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key pyridine and pyrimidine derivatives, highlighting structural differences and properties:

Compound Name Molecular Formula Substituents CAS Number Key Properties Applications/Notes References
3-(Aminomethyl)-5-chloropyridin-4-amine C₆H₈ClN₃ 3-(aminomethyl), 4-NH₂, 5-Cl on pyridine Not available Unknown toxicity; likely similar handling precautions as 3-(Aminomethyl)pyridine Potential use in pharmaceuticals or materials science (inferred from analogs)
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O 4-Cl, 5-OCH₃, 3-NH₂ on pyridine Not available No safety data provided Listed in pyridine derivative catalogs; research applications
5-(Aminomethyl)-4-Aminopyridine C₆H₈N₃ 5-(aminomethyl), 4-NH₂ on pyridine 504-24-5 Classified as hazardous waste (P008) under U.S. regulations Regulatory concern due to toxicity
3-(Aminomethyl)pyridine C₆H₈N₂ 3-(aminomethyl) on pyridine 3731-53-1 Causes severe skin/eye irritation; no acute toxicity data (LD₅₀) Used in perovskite materials (e.g., 3AMP in quantum well structures)
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₈ClN₅ Pyrimidine core with Cl, methyl, and phenethyl groups Not available No safety data provided Inhibits methionine aminopeptidases (potential anticancer applications)
4-Chloranylpyrimidin-5-amine C₄H₄ClN₃ 4-Cl, 5-NH₂ on pyrimidine Not available Unknown Research applications (structural simplicity vs. pyridine derivatives)

Key Research Findings and Analysis

a) Structural Influences on Properties

  • Steric and Hydrogen-Bonding Effects: The aminomethyl group at position 3 may increase steric hindrance and hydrogen-bonding capacity, influencing solubility and interaction with biological targets (e.g., enzymes or receptors) .

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